Ruthenium 2-ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

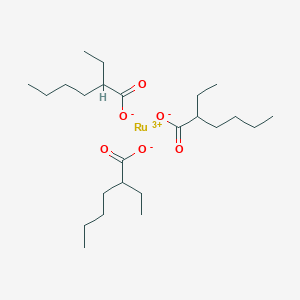

Ruthenium 2-ethylhexanoate is a chemical compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is also known as Ru(EH)4, and it is a type of organometallic compound that contains ruthenium, a transition metal, and 2-ethylhexanoate, an organic acid. In

Mecanismo De Acción

The mechanism of action of Ruthenium 2-ethylhexanoate is complex and depends on the specific application. In general, it acts as a catalyst by providing a site for the reaction to occur and lowering the activation energy required for the reaction to proceed. In the case of olefin metathesis, Ruthenium 2-ethylhexanoate acts as a catalyst by breaking the double bond in the olefin and allowing it to react with another olefin to form a new compound. In the case of organic solar cells, Ruthenium 2-ethylhexanoate acts as a sensitizer by absorbing light and transferring the energy to the surrounding molecules, which then undergo a series of chemical reactions to produce electricity.

Efectos Bioquímicos Y Fisiológicos

Ruthenium 2-ethylhexanoate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it has been shown to be relatively non-toxic and stable under normal laboratory conditions. It is important to note that Ruthenium 2-ethylhexanoate should be handled with care, as it can be hazardous if ingested or inhaled.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Ruthenium 2-ethylhexanoate in laboratory experiments is its versatility as a catalyst. It can be used in a wide range of chemical reactions and can be easily synthesized using the standard synthesis method. However, one of the main limitations of using Ruthenium 2-ethylhexanoate is its cost, as it can be relatively expensive compared to other catalysts. In addition, it may not be suitable for certain applications where a more specific catalyst is required.

Direcciones Futuras

There are several future directions for the study of Ruthenium 2-ethylhexanoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Ruthenium 2-ethylhexanoate in biological systems, where it may have potential applications as an anticancer agent or as a tool for studying biological processes. Finally, there is potential for the development of new applications for Ruthenium 2-ethylhexanoate in areas such as materials science and renewable energy. Overall, Ruthenium 2-ethylhexanoate is a promising compound that has potential applications in a wide range of fields and is likely to continue to be an important area of research in the future.

Métodos De Síntesis

The synthesis method for Ruthenium 2-ethylhexanoate involves the reaction of ruthenium trichloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction produces a dark brown solution, which is then purified by distillation to obtain the final product. This synthesis method has been widely used in the laboratory to produce high-quality Ruthenium 2-ethylhexanoate for research purposes.

Aplicaciones Científicas De Investigación

Ruthenium 2-ethylhexanoate has been extensively studied in the field of chemistry due to its unique properties and potential applications. It has been used as a catalyst in various chemical reactions, including olefin metathesis, hydrogenation, and oxidation reactions. It has also been used as a precursor for the synthesis of other ruthenium-containing compounds, such as Ru(II) complexes with N-heterocyclic carbene ligands. In addition, Ruthenium 2-ethylhexanoate has been studied for its potential applications in organic solar cells, where it has been used as a sensitizer for the absorption of light.

Propiedades

Número CAS |

130570-72-8 |

|---|---|

Nombre del producto |

Ruthenium 2-ethylhexanoate |

Fórmula molecular |

C24H45O6Ru |

Peso molecular |

530.7 g/mol |

Nombre IUPAC |

2-ethylhexanoate;ruthenium(3+) |

InChI |

InChI=1S/3C8H16O2.Ru/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

Clave InChI |

GTOFXGPXYNYBEC-UHFFFAOYSA-K |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |

SMILES canónico |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |

Otros números CAS |

67816-05-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.